Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-methylindole, a structurally simple yet chemically versatile indole derivative, has emerged as a significant scaffold in medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the multifaceted roles of 5-Methoxy-2-methylindole in drug discovery and development. We will explore its application as a key intermediate in the synthesis of anti-inflammatory agents, its intrinsic biological activities, including the inhibition of myeloperoxidase, and its utility in the development of novel therapeutic agents for a range of diseases. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Among the vast family of indole derivatives, 5-Methoxy-2-methylindole has garnered considerable attention due to its synthetic tractability and its presence in several bioactive compounds. The methoxy group at the 5-position and the methyl group at the 2-position significantly influence the molecule's reactivity and biological interactions, making it a valuable starting material for drug design and development.[1][2]
This guide will delve into the core aspects of 5-Methoxy-2-methylindole's contribution to medicinal chemistry, with a focus on its role as a precursor to established drugs and its potential as a lead compound for future therapeutic interventions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Methoxy-2-methylindole is crucial for its application in synthesis and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | |
| Melting Point | 86-88 °C | |
| Appearance | White to light beige crystalline powder | - |
| Solubility | Soluble in ethanol and methanol | [4] |
| CAS Number | 1076-74-0 | |
Synthesis of 5-Methoxy-2-methylindole
The Fischer indole synthesis is a classic and widely employed method for the preparation of 5-Methoxy-2-methylindole.
Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of p-anisidine (4-methoxyphenylhydrazine) with a suitable ketone, typically hydroxyacetone.
Experimental Protocol:
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Reaction Setup: To a 50 L glass reactor equipped with a mechanical stirrer and a reflux condenser, add p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and glacial acetic acid (25 kg).
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Reaction Conditions: Stir the mixture at room temperature to ensure homogeneity. Heat the reaction mixture to reflux and maintain at this temperature for 8 hours.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid by distillation under reduced pressure. Recrystallize the residue from acetonitrile. Dry the resulting solid in a vacuum oven to yield 5-Methoxy-2-methylindole as an off-white solid powder.
dot
graph Fischer_Indole_Synthesis {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
p_anisidine [label="p-Anisidine", fillcolor="#F1F3F4"];
hydroxyacetone [label="Hydroxyacetone", fillcolor="#F1F3F4"];
acetic_acid [label="Acetic Acid (Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"];
reflux [label="Reflux, 8h", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
product [label="5-Methoxy-2-methylindole", fillcolor="#34A853", fontcolor="#FFFFFF"];
p_anisidine -> reflux;
hydroxyacetone -> reflux;
acetic_acid -> reflux;
reflux -> product;
}
dot
Caption: Fischer Indole Synthesis of 5-Methoxy-2-methylindole.
Role in the Synthesis of Anti-Inflammatory Drugs
5-Methoxy-2-methylindole serves as a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Indomethacin.
Precursor to Indomethacin
Indomethacin is a potent NSAID used to treat a variety of inflammatory conditions. The synthesis of Indomethacin involves the acylation of 5-Methoxy-2-methylindole followed by further chemical transformations.
Biological Activities of 5-Methoxy-2-methylindole and Its Derivatives
Beyond its role as a synthetic intermediate, 5-Methoxy-2-methylindole and its derivatives exhibit intrinsic biological activities, with anti-inflammatory properties being the most prominent.
Inhibition of Myeloperoxidase (MPO)
Quantitative Data on MPO Inhibition by Indole Derivatives:
| Compound | IC50 (µM) |
| Indole | 0.3 |
| N1-(4-chlorobenzyl)-5-Methoxy-2-methylindole | 30.56[7] |
| N1-(4-bromobenzyl)-5-Methoxy-2-methylindole | 33.21[7] |
| N1-(4-nitrobenzyl)-5-Methoxy-2-methylindole | 35.14[7] |
| N1-(1-(2-chloroethyl)piperidine)-5-Methoxy-2-methylindole | 24.78[7] |
Experimental Protocol: MPO Inhibition Assay
-
Reagents: Recombinant human MPO, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydrogen peroxide (H₂O₂), sodium citrate buffer (pH 4.2).
-
Procedure:
-
Prepare a reaction mixture containing sodium citrate buffer, ABTS, and H₂O₂.
-
Add varying concentrations of the test compound (e.g., 5-Methoxy-2-methylindole derivatives).
-
Initiate the reaction by adding recombinant human MPO.
-
Measure the change in absorbance at 405 nm over time using a spectrophotometer.
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Calculate the percent inhibition of MPO activity at each compound concentration and determine the IC50 value.
dot
graph MPO_Inhibition {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
MPO [label="Myeloperoxidase (MPO)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H2O2 [label="H₂O₂", fillcolor="#F1F3F4"];
Chloride [label="Cl⁻", fillcolor="#F1F3F4"];
HOCl [label="Hypochlorous Acid (HOCl)", fillcolor="#FBBC05", fontcolor="#202124"];
Tissue_Damage [label="Tissue Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Indole [label="5-Methoxy-2-methylindole\n(and derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MPO -> HOCl [label="catalyzes"];
H2O2 -> MPO;
Chloride -> MPO;
HOCl -> Tissue_Damage [label="causes"];
Indole -> MPO [label="inhibits", style=dashed, color="#34A853"];
}
dot
Caption: Inhibition of Myeloperoxidase (MPO) by 5-Methoxy-2-methylindole.
A Promising Derivative: MMINA in Chemoprotection
A notable derivative of 5-Methoxy-2-methylindole, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA), has demonstrated significant potential as a chemoprotective agent against cisplatin-induced organ damage.
Synthesis of MMINA:
The synthesis of MMINA is a two-step process starting from 5-Methoxy-2-methylindole.
Step 1: Synthesis of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Step 2: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide
-
Experimental Protocol:
-
To a solution of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (1 equivalent) in methanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 10 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to 10°C for 2 hours to allow the product to crystallize.
-
Filter the solid and recrystallize from ethanol to obtain the pure acetohydrazide.[8][9]
Step 3: Synthesis of MMINA
-
Experimental Protocol:
-
To a solution of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1 equivalent) in ethanol, add 3-nitrobenzaldehyde (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6 hours.
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Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain MMINA.
dot
graph MMINA_Synthesis {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Indole [label="5-Methoxy-2-methylindole", fillcolor="#F1F3F4"];
Acetate [label="Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate", fillcolor="#F1F3F4"];
Hydrazide [label="2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide", fillcolor="#F1F3F4"];
Nitrobenzaldehyde [label="3-Nitrobenzaldehyde", fillcolor="#F1F3F4"];
MMINA [label="MMINA", fillcolor="#34A853", fontcolor="#FFFFFF"];
Indole -> Acetate [label="Esterification"];
Acetate -> Hydrazide [label="Hydrazinolysis"];
Hydrazide -> MMINA;
Nitrobenzaldehyde -> MMINA;
}
dot
Caption: Synthetic pathway to MMINA.
Mechanism of Chemoprotection:
Cisplatin, a widely used chemotherapeutic agent, induces significant nephrotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis in renal cells. MMINA is believed to exert its protective effects by acting as an antioxidant, thereby mitigating the deleterious effects of cisplatin. The proposed mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[10][11]
dot
graph MMINA_Pathway {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Cisplatin [label="Cisplatin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"];
Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Damage [label="Renal Cell Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MMINA [label="MMINA", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nrf2 [label="Nrf2 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Antioxidant_Enzymes [label="Antioxidant Enzymes (e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cisplatin -> ROS [label="induces"];
ROS -> Oxidative_Stress;
Oxidative_Stress -> Inflammation;
Oxidative_Stress -> Apoptosis;
Inflammation -> Cell_Damage;
Apoptosis -> Cell_Damage;
MMINA -> Nrf2 [label="activates"];
Nrf2 -> Antioxidant_Enzymes [label="upregulates"];
Antioxidant_Enzymes -> ROS [label="scavenges", style=dashed, color="#34A853"];
MMINA -> ROS [label="scavenges", style=dashed, color="#34A853"];
}
dot
Caption: Proposed mechanism of MMINA's chemoprotection against cisplatin.
Pharmacokinetic Profile (ADME) - In Silico Prediction
Predicted ADME Properties of 5-Methoxy-2-methylindole:
| Parameter | Prediction | Interpretation |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes | Can potentially cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates. |
| CYP2C9 Inhibitor | No | Low potential for interactions with CYP2C9 substrates. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low potential for interactions with CYP3A4 substrates. |
| Log Kp (skin permeation) | -4.48 cm/s | Low skin permeability. |
Drug-Likeness and Medicinal Chemistry Friendliness:
-
Lipinski's Rule of Five: No violations (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
-
Bioavailability Score: 0.55.
These in silico predictions suggest that 5-Methoxy-2-methylindole possesses favorable drug-like properties and good oral bioavailability, although potential for CYP-mediated drug interactions should be considered in further development.
Structure-Activity Relationship (SAR) Insights
The available data on N1-substituted derivatives of 5-Methoxy-2-methylindole provides some preliminary insights into the structure-activity relationship for MPO inhibition. The variation in IC50 values with different substituents at the N1 position indicates that this position is a key site for modification to modulate activity.[7] Further systematic exploration of various substituents at this and other positions of the indole ring could lead to the discovery of more potent and selective MPO inhibitors.
Conclusion and Future Directions
5-Methoxy-2-methylindole is a molecule of significant interest in medicinal chemistry, serving as both a versatile synthetic building block and a promising pharmacophore. Its role as a precursor to the anti-inflammatory drug Indomethacin is well-established, and its intrinsic ability to inhibit the pro-inflammatory enzyme myeloperoxidase highlights its potential for the development of novel anti-inflammatory agents. The chemoprotective properties of its derivative, MMINA, open up new avenues for research into mitigating the side effects of chemotherapy.
Future research should focus on a more detailed exploration of the structure-activity relationships of 5-Methoxy-2-methylindole derivatives as MPO inhibitors to develop more potent and selective compounds. Further investigation into the precise molecular mechanisms by which MMINA protects against cisplatin-induced toxicity is also warranted. The favorable in silico ADME profile of 5-Methoxy-2-methylindole encourages further preclinical and clinical investigation of its derivatives as potential therapeutic agents for a range of inflammatory and other diseases. The continued exploration of this versatile indole scaffold holds great promise for the future of drug discovery.
References